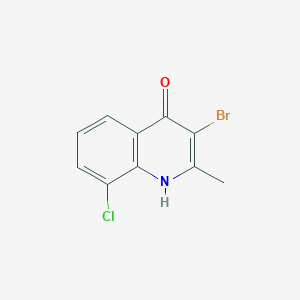

3-Bromo-8-chloro-4-hydroxy-2-methylquinoline

Description

Properties

IUPAC Name |

3-bromo-8-chloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-5-8(11)10(14)6-3-2-4-7(12)9(6)13-5/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWJLKPRVBRLQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis with Modified Aniline Precursors

A common route to quinoline derivatives involves the Skraup reaction, which cyclizes aniline derivatives with glycerol under acidic conditions. For 2-methylquinolines, 2-methylaniline serves as a starting material. However, introducing bromo and chloro substituents post-cyclization requires careful planning:

-

Methyl Incorporation : Using 2-methylaniline ensures the methyl group is embedded at position 2 during cyclization.

-

Hydroxylation at Position 4 : Oxidation of a transient intermediate, such as a dihydroquinoline, could yield the 4-hydroxy group. Alternatively, starting with a 4-methoxy precursor followed by demethylation may be feasible.

Friedländer Synthesis for Functionalized Quinolines

The Friedländer approach, which condenses 2-aminobenzaldehyde with ketones, offers flexibility for introducing substituents. For example:

-

2-Amino-5-chlorobenzaldehyde could react with methyl vinyl ketone to form a 2-methylquinoline with inherent chlorine at position 8.

-

Subsequent bromination and hydroxylation steps would complete the structure.

Halogenation Methodologies

Bromination at Position 3

Bromination of quinoline derivatives is highly sensitive to directing groups. In 8-chloro-4-hydroxy-2-methylquinoline, the hydroxyl group at position 4 and methyl at position 2 create electronic effects that favor bromination at position 3. Key methods include:

The use of acetonitrile as a solvent at low temperatures suppresses polybromination, while FeCl₃ enhances electrophilic attack at position 3.

Chlorination at Position 8

Introducing chlorine at position 8 often involves nucleophilic aromatic substitution (SNAr) or radical pathways:

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Phosphorus Trichloride (PCl₃) | Reflux in toluene (110°C, 2 h) | 90–92% |

| Phosphorus Oxychloride (POCl₃) | 115°C, 4 h | 85% |

The patent CN106432073B demonstrates that PCl₃ in toluene efficiently converts 6-bromoquinolin-4(1H)-one to 6-bromo-4-chloroquinoline, suggesting analogous conditions could apply for chlorination at position 8.

Hydroxylation and Protecting Group Strategies

The 4-hydroxy group poses challenges due to its susceptibility to oxidation or undesired reactivity during halogenation. Two approaches are prevalent:

Post-Cyclization Oxidation

Protective-Deprotective Sequences

-

Protection as Methoxy : Introduce a methoxy group at position 4 during quinoline synthesis.

-

Demethylation : Use BBr₃ in CH₂Cl₂ (-78°C) to cleave the methyl ether post-halogenation.

Case Study: Integrated Synthesis Route

Combining the above strategies, a plausible synthesis of this compound involves:

-

Quinoline Core Formation :

-

Friedländer condensation of 2-amino-5-chlorobenzaldehyde with methyl vinyl ketone to yield 8-chloro-2-methylquinoline.

-

-

Hydroxylation at Position 4 :

-

Bromination at Position 3 :

-

Final Purification :

-

Recrystallization from ethyl acetate/heptane to achieve >98% purity.

-

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Competing bromination at positions 5 and 7 remains a hurdle, necessitating advanced directing groups or steric blockers.

-

Chlorination Efficiency : While PCl₃ offers high yields, its corrosivity and moisture sensitivity complicate large-scale use. Alternatives like Cl₂ gas in flow reactors warrant exploration.

-

Hydroxyl Group Stability : Protecting the 4-hydroxy group during chlorination (e.g., as a silyl ether) could prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline structure, including 3-bromo-8-chloro-4-hydroxy-2-methylquinoline, have demonstrated considerable antimicrobial properties. These compounds can inhibit a variety of bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, studies have shown that derivatives of 8-hydroxyquinoline exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics in terms of effectiveness .

2. Anticancer Properties

The anticancer potential of this compound is notable. Research indicates that various 8-hydroxyquinoline derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and show selective toxicity towards cancerous cells while sparing normal cells. The compound has been tested against several cancer cell lines, revealing promising IC50 values that suggest effective cytotoxicity . For example, derivatives have shown IC50 values ranging from 26.30 to 63.75 µM against various cancer cell lines, indicating their potential as anticancer agents.

3. Neuroprotective Effects

The ability of 8-hydroxyquinoline derivatives to chelate metal ions such as iron and zinc makes them candidates for neuroprotective agents in conditions like Alzheimer's disease. These compounds can prevent metal-induced oxidative stress and neurotoxicity by sequestering metal ions that contribute to neurodegeneration . The neuroprotective properties have been attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

This compound and its derivatives are explored for use in OLED technology due to their excellent electron transport properties. The incorporation of these compounds into OLEDs can enhance device performance by improving charge mobility and stability .

2. Fluorescent Sensors

The compound can also serve as a fluorescent chemosensor for detecting metal ions. Its ability to form stable complexes with various metal ions allows for the development of sensitive detection methods applicable in environmental monitoring and biomedical diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to analogs with methoxy or non-polar substituents (e.g., 4-Bromo-8-chloro-5-methoxy-2-methylquinoline) .

- Melting Points: Hydrogen-bonding capacity in the target compound likely results in higher melting points than halogen-only analogs like 8-Bromo-4-chloro-2-methylquinoline .

- Reactivity : The hydroxyl group at position 4 makes the target compound more reactive in nucleophilic substitution or metal-chelation reactions compared to nitro- or trifluoromethyl-containing derivatives .

Biological Activity

3-Bromo-8-chloro-4-hydroxy-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article outlines the biological activity of this compound based on recent research findings, synthesis methods, and mechanisms of action.

This compound is synthesized through multi-step reactions starting from 4-hydroxy-2-methylquinoline. Common methods involve bromination and chlorination under controlled conditions, utilizing reagents like bromine and chlorine in the presence of catalysts. The compound serves as a building block for various quinoline derivatives, which have been shown to exhibit diverse biological activities .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, affecting cellular processes such as DNA synthesis and protein function. This mechanism underlies its potential antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic strains. The compound has demonstrated significant inhibition zones against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with reported inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

This efficacy suggests that the compound could be developed into a novel antibacterial agent, particularly against drug-resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines, including HeLa cells, without significant toxicity to normal cells at certain concentrations . The compound's ability to interfere with cancer cell proliferation makes it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxicity of this compound

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 0 - 200 | >90 |

| Mouse Fibroblasts | 0 - 200 | >95 |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives, including this compound, against multiple bacterial strains. The results indicated that this compound had comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Investigation into Anticancer Properties : Another study focused on the compound's effects on cancer cell lines. It was found that treatment with this compound resulted in reduced cell viability in HeLa cells, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.